molecular formula C7H6ClN3 B054477 3,5-Diamino-4-chlorobenzonitrile CAS No. 34207-46-0

3,5-Diamino-4-chlorobenzonitrile

Cat. No. B054477
CAS RN: 34207-46-0
M. Wt: 167.59 g/mol
InChI Key: AJYCIEHSLYUBEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Diamino-4-chlorobenzonitrile can be achieved through different methods. One notable method involves the indirect electroreduction of 4-chloro-3,5-dinitrobenzonitrile, where Sn4+ is reduced to Sn2+ in an ionic membrane electrolytic cell, followed by the reduction of the dinitro compound to the final product. This process achieves an average yield of 88.1% and an average current efficiency of 74.2% under optimal conditions, including a concentration of HCl at 4.0 mol/L and a reaction temperature of 20°C (Yang Guo-gang, 2009).

Molecular Structure Analysis

The molecular structure of 3,5-Diamino-4-chlorobenzonitrile and related compounds has been elucidated through various studies. The structure is characterized by the presence of amino groups that can participate in hydrogen bonding, contributing to its chemical reactivity and potential for forming complexes (Ming-Xing Li et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 3,5-Diamino-4-chlorobenzonitrile are diverse, including its potential use in the formation of energetic materials and its reactivity towards various reagents. For instance, the compound's amino groups make it a versatile precursor for the synthesis of complex molecules and materials with high energetic performance (Jiaheng Zhang et al., 2016).

Scientific Research Applications

  • Preparation Methodologies :

    • A study by Yang Guo-gang (2009) discusses the preparation of 4-Chloro-3,5-diaminobenzonitrile through indirect electroreduction, highlighting a specific method of synthesizing this compound with an average yield of 88.1% and average current efficiency of 74.2% (Yang Guo-gang, 2009).
  • Applications in Corrosion Inhibition :

    • Research by G. Sığırcık et al. (2016) evaluated 3,4-diaminobenzonitrile (a related compound) for its efficiency in inhibiting steel corrosion. This study provides insight into the potential use of similar compounds in corrosion prevention (G. Sığırcık, T. Tüken, M. Erbil, 2016).
  • Synthesis and Characterization of Derivatives :

    • T. Klapötke et al. (2010) explored the synthesis and characterization of 3,5-Diamino-1,2,4-triazolium Dinitramide, a derivative of 3,5-Diamino-4-chlorobenzonitrile, and its potential applications in energetic materials (T. Klapötke, Franz A. Martin, Norbert Mayr, J. Stierstorfer, 2010).
  • Thermodynamic and Structural Studies :

  • Antimicrobial Applications :

    • The synthesis of 3,5-diamino-4-(4′-fluorophenylazo)-1-aryl/heteroarylpyrazoles and their antimicrobial activity was investigated by R. Aggarwal et al. (2013), suggesting potential pharmaceutical applications of compounds derived from 3,5-Diamino-4-chlorobenzonitrile (R. Aggarwal, Virender Kumar, G. Gupta, Vinod Kumar, 2013).
  • Environmental and Wastewater Treatment :

    • Research by M. Redeker et al. (2014) on the anaerobic transformation of diatrizoate (a compound structurally related to 3,5-Diamino-4-chlorobenzonitrile) highlights its potential in environmental and wastewater treatment applications (M. Redeker, A. Wick, B. Meermann, T. Ternes, 2014).
  • Energetic Materials :

properties

IUPAC Name

3,5-diamino-4-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-5(10)1-4(3-9)2-6(7)11/h1-2H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYCIEHSLYUBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496565
Record name 3,5-Diamino-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diamino-4-chlorobenzonitrile

CAS RN

34207-46-0
Record name 3,5-Diamino-4-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34207-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diamino-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-3,5-dinitrotoluene (9.0 gm.) is dissolved in 50% ethanol (30 ml.). Electrolytically reduced iron powder (14.2 gm.) is added and the stirred reaction mixture heated to reflux. Concentrated HCl (1 ml.) in 50% ethanol (5 ml.) is added dropwise and refluxing continued for one hour. The reaction mixture is allowed to cool slightly and made basic (pH 8) with 20% NaOH, then the iron removed by filtration. The filtrate is taken to dryness under reduced pressure and the residue extracted with hot Skellysolve "B" (700 ml.). The product precipitates in long needles that were collected by filtration (4.57 gm., m.p. 114°-115.5°, 70% yield).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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